molecular formula C16H17N3O3S B4458443 1-ACETYL-N-[(PYRIDIN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE

1-ACETYL-N-[(PYRIDIN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE

Cat. No.: B4458443
M. Wt: 331.4 g/mol
InChI Key: XIJUSYGFXKPKAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ACETYL-N-[(PYRIDIN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-ACETYL-N-[(PYRIDIN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE involves several steps. One common method includes the reaction of 2-aminopyridine with α-bromoketones under specific conditions. The reaction typically takes place in toluene, promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP), resulting in the formation of N-(pyridin-2-yl)amides . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-ACETYL-N-[(PYRIDIN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

1-ACETYL-N-[(PYRIDIN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ACETYL-N-[(PYRIDIN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-ACETYL-N-[(PYRIDIN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE can be compared with other indole derivatives and pyridine-containing compounds:

Properties

IUPAC Name

1-acetyl-N-(pyridin-2-ylmethyl)-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-12(20)19-9-7-13-10-15(5-6-16(13)19)23(21,22)18-11-14-4-2-3-8-17-14/h2-6,8,10,18H,7,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJUSYGFXKPKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-ACETYL-N-[(PYRIDIN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE

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